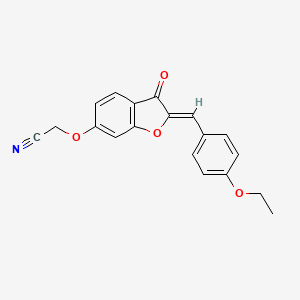

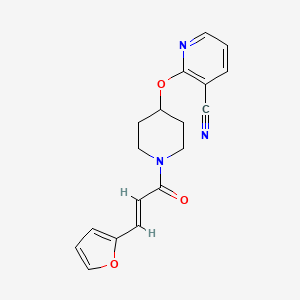

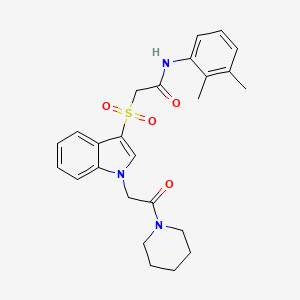

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole compounds, including N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, involves several artificial paths and varied physico-chemical factors . A broad range of thiazole compounds containing pyrazole and tetrazole were initially produced with the synthesis of compound 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl) thiazole, and after a series of subsequent reactions, the final products were obtained .Molecular Structure Analysis

The thiazole ring, a fundamental part of N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

The thiazole ring, a key component of N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . It is aromatic, allowing the pi (π) electrons to move freely from one bond to other bonds .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Antiproliferative Activities : Research into pyrazole-sulfonamide derivatives, which share functional groups with the compound of interest, demonstrated promising broad-spectrum antitumor activity against HeLa and C6 cell lines. These compounds were synthesized and characterized, highlighting the potential for developing anticancer agents within this chemical family (Mert et al., 2014).

- Carbonic Anhydrase Inhibitors : Metal complexes of certain sulfonamide-containing compounds, which exhibit structural motifs similar to the target compound, were synthesized and shown to have strong inhibitory properties against human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions related to the dysregulation of this enzyme (Büyükkıdan et al., 2013).

Chemical Synthesis Techniques

- Novel Synthesis Approaches : Studies on the synthesis of sulfonamide derivatives and related thiazole compounds involve innovative techniques, such as microwave-assisted synthesis and the use of specific reagents for cyclization reactions. These methodologies could be relevant for synthesizing and modifying compounds like N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, offering insights into more efficient or selective synthetic routes (Park et al., 2009).

Mécanisme D'action

Thiazole compounds, including N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in the three cancer cell lines and disruption of tubulin microtubule dynamics in a manner similar to CA-4 .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S2/c1-26(23,24)14-8-6-13(7-9-14)20-17-21-15(10-25-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXOOUAJFWOGNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)

![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)

![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)

![p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene](/img/structure/B2362814.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)